REACTION_SMILES
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[ClH:15].[N:11]([O-:12])=[O:13].[Na+:14].[nH:1]1[n:2][cH:3][c:4]2[cH:5][cH:6][c:7]([NH2:10])[cH:8][c:9]12>>[ClH:15].[nH:1]1[n:2][cH:3][c:4]2[cH:5][cH:6][c:7]([NH:10][NH2:11])[cH:8][c:9]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc2cn[nH]c2c1
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Name
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Type
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product
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Smiles
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Cl
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Name
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|
Type
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product
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Smiles
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NNc1ccc2cn[nH]c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |